molecular formula C16H18FN3O2S B2548029 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797721-24-4

2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2548029
CAS No.: 1797721-24-4
M. Wt: 335.4
InChI Key: WLRKCDVIZCHULB-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a sulfanyl linkage, and a pyrazolylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nucleophilic substitution of a 4-fluorophenyl halide with a thiol to form the sulfanyl linkage. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring or the pyrazole moiety .

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfanyl and pyrazole moieties play crucial roles in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Uniqueness

Compared to similar compounds, 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide stands out due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRKCDVIZCHULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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